4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

Catalog No.
S2672995
CAS No.
1279219-61-2
M.F
C12H12ClNO3S
M. Wt
285.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chlor...

CAS Number

1279219-61-2

Product Name

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

IUPAC Name

4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.74

InChI

InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3

InChI Key

NVTAZWBOTHMWMR-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl

solubility

soluble

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound characterized by its sulfonyl chloride functional group attached to a benzene ring, which is further substituted with an isopropyloxazole moiety. This compound belongs to a class of sulfonyl chlorides, which are known for their reactivity and versatility in organic synthesis. The presence of the isopropyloxazole group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

, including:

  • Nucleophilic substitution reactions: The chloride atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.
  • Formation of sulfonamides: When reacted with primary or secondary amines, this compound can yield sulfonamide derivatives, which are significant in medicinal chemistry for their antibacterial properties.
  • Reactivity with Grignard reagents: It can react with Grignard reagents to form corresponding sulfonylated products, which can be further transformed into various functionalized compounds.

The synthesis of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride can be approached through several methods:

  • Direct sulfonation: This involves the reaction of isopropyl-substituted benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl group.
  • Chlorination of sulfonic acid derivatives: Starting from 4-(2-Isopropyloxazol-5-yl)benzenesulfonic acid, chlorination can yield the desired sulfonyl chloride.

A detailed method involves adding isopropyl benzene and an organic salt catalyst into a reaction vessel, followed by slow addition of chlorosulfonic acid at low temperatures to minimize side reactions, ultimately leading to high yields of the target compound .

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds, particularly those targeting bacterial infections or cancer.
  • Chemical synthesis: Utilized as a reagent for introducing sulfonyl groups into organic molecules, enhancing their reactivity and functionality.

Interaction studies involving 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride may focus on its reactivity with biological targets such as enzymes or receptors. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Research on similar compounds indicates that derivatives with sulfonamide functionalities often interact with bacterial enzymes involved in folate metabolism, offering pathways for drug design against resistant strains.

Several compounds share structural similarities with 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride. A comparison highlights its unique features:

Compound NameStructureUnique Features
Benzenesulfonyl chlorideC6H5SO2ClCommonly used for synthesizing sulfonamides; more reactive but less selective.
4-Fluorobenzenesulfonyl chlorideC6H4F(SO2Cl)Stronger electrophile due to fluorine; used in protein modification studies.
4-Methylbenzenesulfonyl chlorideC7H9ClO2SMethyl group increases lipophilicity; used in various organic syntheses.

The uniqueness of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride lies in its specific isopropyloxazole substitution, potentially enhancing its biological activity and selectivity compared to other sulfonyl chlorides.

XLogP3

3.2

Dates

Last modified: 04-14-2024

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